molecular formula C16H13FN4O B377763 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]

Cat. No.: B377763
M. Wt: 296.3g/mol
InChI Key: QLHJXZLOZIQRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolone core, which is a common motif in many biologically active molecules. The presence of the fluorophenyl and phenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.

Properties

Molecular Formula

C16H13FN4O

Molecular Weight

296.3g/mol

IUPAC Name

4-[(4-fluorophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H13FN4O/c1-11-15(19-18-13-9-7-12(17)8-10-13)16(22)21(20-11)14-5-3-2-4-6-14/h2-10,20H,1H3

InChI Key

QLHJXZLOZIQRHK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)F

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)F

solubility

0.2 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] typically involves the condensation of 4-fluorophenylhydrazine with an appropriate pyrazolone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] stands out due to its unique combination of a pyrazolone core with fluorophenyl and phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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